molecular formula C13H16BBrCl2O2 B1383905 2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1030832-48-4

2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1383905
CAS RN: 1030832-48-4
M. Wt: 365.9 g/mol
InChI Key: HGXSMRKWQCQULT-UHFFFAOYSA-N
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Description

The compound “2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a cyclic ether derivative with a dioxolane ring . It is used as a building block in organic synthesis and the polymer industry .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been developed . Copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride affords the key organotrifluoroborate reagent .


Molecular Structure Analysis

The molecular formula of the compound is C17H15BrCl2O3 . The exact mass is 351.96325 g/mol . The structure of the compound can be analyzed using various spectroscopy techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 342.01 g/mol . The compound has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Bifunctional Building Block for Combinatorial Chemistry

  • The structural and chemical properties of a related compound, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been examined, revealing differences in the orientation of the dioxaborolane ring and bond angles, impacting chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Structural Analysis

  • A scalable process for the synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its use in chemical production, has been described (Fandrick et al., 2012).
  • The synthesis, crystal structure, and vibrational properties of similar compounds have been studied, providing insights into their molecular structure and spectroscopic data (Qing-mei Wu et al., 2021).

Applications in Catalysis

  • Research has been conducted on the Pd-catalyzed borylation of arylbromides using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which is significant for its efficiency in the presence of sulfonyl groups (Takagi & Yamakawa, 2013).

Physicochemical Properties

  • A study on the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, revealing insights into the yield and stability of the resulting compounds, has been conducted (Kuznetsov et al., 2001).

Crystal Structure Studies

  • The crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, has been determined, providing valuable information on its molecular configuration (Seeger & Heller, 1985).

Polymorphism and Structural Versatility

  • Studies on the structural versatility of pyrene-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) and its derivatives have been conducted, highlighting their potential applications in material science (Batsanov et al., 2012).

Synthesis and Application in Organic Chemistry

  • The synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane have been explored, revealing its potential as a building block in organic synthesis (Coombs et al., 2006).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The compound can be used in the development of novel anticancer drugs with different mechanisms of action . It can also be used in the production of various compounds, including fragrances and flavors.

properties

IUPAC Name

2-[2-(bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrCl2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(16)11(17)8(9)7-15/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSMRKWQCQULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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